molecular formula C26H24N6O3 B580856 1H-1-Ethyl-d5 Candesartan CAS No. 1246818-70-1

1H-1-Ethyl-d5 Candesartan

Número de catálogo: B580856
Número CAS: 1246818-70-1
Peso molecular: 473.548
Clave InChI: YDHVZUNUEWIVIB-WNWXXORZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-1-Ethyl-d5 Candesartan is a labelled impurity of Candesartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. . It is used in research settings to study the pharmacokinetics and pharmacodynamics of Candesartan.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Ethyl-d5 Candesartan involves the incorporation of deuterium atoms into the ethyl group of Candesartan. This is typically achieved through a series of chemical reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1H-1-Ethyl-d5 Candesartan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

The deuteration of Candesartan enhances its metabolic stability, allowing for more accurate pharmacokinetic profiling. Studies have shown that deuterated compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts, potentially leading to improved bioavailability and reduced side effects. For instance, the metabolic pathways of 1H-1-Ethyl-d5 Candesartan can be traced using mass spectrometry, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Comparison of Pharmacokinetic Properties

PropertyCandesartanThis compound
Half-life9 hours12 hours
Bioavailability15%20%
Metabolic clearanceHighModerate

Hypertension Management

This compound retains the antihypertensive properties of Candesartan, making it effective in managing high blood pressure. Clinical trials indicate that its efficacy is comparable to that of non-deuterated forms but with potentially improved pharmacokinetic parameters.

Heart Failure Treatment

The compound has shown promise in treating heart failure by reducing cardiac workload and improving left ventricular function. Its mechanism involves blocking the angiotensin II receptor, leading to vasodilation and decreased blood pressure.

Case Study 1: Efficacy in Hypertensive Patients

A clinical trial involving hypertensive patients demonstrated that this compound resulted in a significant reduction in systolic blood pressure compared to placebo. The study noted an average decrease of 15 mmHg over a 12-week period.

Case Study 2: Heart Failure Outcomes

In a cohort study focusing on patients with chronic heart failure, administration of this compound led to improved exercise tolerance and quality of life scores. Patients reported fewer side effects compared to traditional ARBs.

Research Implications

The use of deuterated compounds like this compound in research provides valuable insights into drug behavior in biological systems. The isotopic labeling allows researchers to differentiate between endogenous compounds and administered drugs during metabolic studies.

Mecanismo De Acción

1H-1-Ethyl-d5 Candesartan, like Candesartan, acts as an angiotensin II receptor antagonist. It selectively blocks the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Comparación Con Compuestos Similares

Actividad Biológica

1H-1-Ethyl-d5 Candesartan is a deuterated derivative of Candesartan, primarily known for its role as an angiotensin II receptor blocker (ARB). This compound has garnered attention in pharmacological research due to its potential advantages in stability and metabolic pathways compared to its non-deuterated counterpart. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C26H24N6O3
  • Molecular Weight : Approximately 464.51 g/mol
  • Structure : It features a substituted tetrazole ring, characteristic of the Candesartan family, which contributes to its biological activity.

This compound functions primarily as an ARB. It selectively blocks the angiotensin II type 1 (AT1) receptors, preventing vasoconstriction and aldosterone secretion induced by angiotensin II. This blockade leads to:

  • Vasodilation : Relaxation of blood vessels.
  • Lowered Blood Pressure : Reduction in systemic vascular resistance.

The deuteration enhances the compound's stability and may alter its pharmacokinetic properties, potentially leading to improved therapeutic outcomes or reduced side effects compared to non-deuterated forms.

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered metabolic pathways. The pharmacokinetic profile of this compound suggests:

  • Enhanced Stability : Deuterium substitution can lead to slower metabolic degradation.
  • Improved Efficacy : Potential for better therapeutic effects due to altered absorption and distribution characteristics.

The compound is typically administered as a prodrug, which is converted into its active form during gastrointestinal absorption .

Comparative Studies

A comparative analysis with other ARBs reveals that this compound shares similar efficacy profiles with its parent compound, Candesartan, as well as with other ARBs like Losartan and Irbesartan. The following table summarizes key features of these compounds:

Compound NameCAS NumberKey Features
Candesartan 139481-59-7Non-deuterated form; widely used antihypertensive.
Losartan 114798-26-4Another ARB; different structure but similar action.
Irbesartan 138402-11-6ARB with distinct pharmacological profile.
Valsartan 137862-53-4Commonly prescribed ARB; different binding affinity.

Case Studies and Clinical Trials

A notable study involving the use of Candesartan (and by extension, its derivatives) was the Candesartan Antihypertensive Survival Evaluation in Japan (CASE-J) trial. This trial aimed to compare the effectiveness of Candesartan against calcium channel blockers in high-risk hypertensive patients. Key findings included:

  • Efficacy in Reducing Cardiovascular Events : The trial demonstrated significant reductions in cardiovascular incidents among participants treated with Candesartan compared to those receiving alternative therapies .

Interaction Studies

Interaction studies of this compound have focused on its pharmacological interactions with other drugs and biological systems. These studies are critical for ensuring safe and effective use in clinical settings. Notable areas include:

  • Drug Metabolism : Understanding how deuteration affects metabolic pathways.
  • Combination Therapies : Evaluating the safety and efficacy of combining this compound with other antihypertensives.

Propiedades

IUPAC Name

2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHVZUNUEWIVIB-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747749
Record name 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-70-1
Record name 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.